6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C22H15FN4O and its molecular weight is 370.387. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepine Binding Activity
- Synthesis and Activity : A study by Francis et al. (1991) explored the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, finding several compounds to be potent benzodiazepine antagonists in rat models. Notably, one compound, 9-chloro-2-(2-fluorophenyl) [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, showed activity comparable to other compounds in the series (Francis et al., 1991).
Anticonvulsant Activity
- Evaluation of Derivatives : Zhang et al. (2015) synthesized and evaluated a series of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones for anticonvulsant activity. Two compounds, in particular, demonstrated significant activity against seizures induced by maximal electroshock in mice (Zhang et al., 2015).
Antibacterial Activity
- Synthesis and Evaluation : Mood et al. (2022) investigated substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates for their in vitro antibacterial activity. Some synthesized compounds exhibited excellent growth inhibition activity, outperforming commercial standard drugs like penicillin-G and streptomycin (Mood et al., 2022).
Adenosine Receptor Antagonism
- Receptor Selectivity Studies : Kim et al. (1996) found that certain acylated derivatives of the triazoloquinazoline adenosine antagonist CGS15943 displayed high affinity and selectivity for the human A3 receptor subtype (Kim et al., 1996).
Anticancer Activity
- Synthesis and Evaluation of Ureas : Reddy et al. (2015) designed and synthesized a new series of triazolo[4,3-a]-quinoline derivatives. Their anticancer activity was screened against human neuroblastoma and colon carcinoma cell lines, with some compounds displaying significant cytotoxicity (Reddy et al., 2015).
Mechanism of Action
Target of Action
Some compounds with a [1,2,4]triazolo[1,5-c]quinazoline structure have been studied for their potential as inhibitors of the PCAF bromodomain, a protein that plays a role in gene expression and is a potential target for cancer treatment .
Mode of Action
These compounds might interact with the PCAF bromodomain, potentially affecting its function . .
Biochemical Pathways
Pcaf inhibitors can potentially affect gene expression pathways .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)21-24-20(25-27(21)22(26)28)15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCXVNAZFGPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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